Cas no 5978-70-1 ((R)-Octan-2-ol)
(R)-Octan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-Octan-2-ol
- (R)-2-Octanol
- 2-Octanol, (theta)-
- l-Octan-2-ol
- (R)-(-)-2-Octanol
- (R)-(?)-2-Octanol
- L(-)-2-Octanol
- (R)-(-)-Hexylmethylcarbinol
- (2R)-octan-2-ol
- (2R)-2-octanol
- 2SHB67XF6H
- SJWFXCIHNDVPSH-MRVPVSSYSA-N
- d-2-octanol
- 2-Octanol, (R)-
- l-2-octanol
- 2-Octanol #
- 2-octanol,(r)-
- AK115983
- PubChem6072
- (R)-(-)-octan-2-ol
- KM0347
- LMFA05000547
- A
- 2-OCTANOL L-FORM [MI]
- r-(-)-2-octanol
- NS00125323
- r-2-octanol
- W-105300
- AC1155
- Q21546980
- DTXSID80884209
- SCHEMBL620100
- L-(-)-OCTAN-2-OL
- CHEBI:37871
- UNII-2SHB67XF6H
- (R)-(-)-2-OCTYL ALCOHOL
- (R)-(-)-2-Octanol, for chiral derivatization, 99%
- 2-Octanol, (2R)-
- CS-0140572
- 2-OCTANOL L-FORM
- DS-4367
- EINECS 227-777-0
- AKOS015840004
- MFCD00064284
- 2-OCTANOL, L-
- (-)-2-OCTANOL
- O0145
- 5978-70-1
- (R)-1-METHYLHEPTANOL
- DB-203473
- 4128-32-9
- 51003-19-1
-
- MDL: MFCD00064284
- Inchi: 1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3/t8-/m1/s1
- InChI Key: SJWFXCIHNDVPSH-MRVPVSSYSA-N
- SMILES: O[C@H](C)CCCCCC
- BRN: 1719324
Computed Properties
- Exact Mass: 130.13584
- Monoisotopic Mass: 130.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 52.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Oily liquid with high refractive index and unpleasant smell
- Density: 0.820 g/mL at 20 °C(lit.)
- Melting Point: -61.15°C (estimate)
- Boiling Point: 175 °C(lit.)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.426(lit.)
- Solubility: 1g/l
- Water Partition Coefficient: 1 g/L (20 ºC)
- PSA: 20.23
- Solubility: Slightly soluble in water, easily soluble in ethanol ether
- Merck: 6752
- Specific Rotation: -9.5 º (neat)
- Optical Activity: [α]17/D −9.5°, neat
(R)-Octan-2-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H305-H316-H319-H335-H402
- Warning Statement: P210-P261-P264-P271-P273-P280-P301+P310+P331-P304+P340+P312-P305+P351+P338+P337+P313-P332+P313-P370+P378-P403+P233-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-S36
- Packing Group:I; II; III
- TSCA:Yes
- Explosive Limit:0.8%(V)
(R)-Octan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0145-25ML |
(R)-(-)-2-Octanol |
5978-70-1 | >98.0%(GC) | 25ml |
¥2750.00 | 2024-04-16 | |
| BAI LING WEI Technology Co., Ltd. | 238277-1G |
L-(-)-2-Octanol, 99% |
5978-70-1 | 99% | 1G |
¥ 312 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 238277-5G |
L-(-)-2-Octanol, 99% |
5978-70-1 | 99% | 5G |
¥ 891 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R837860-5g |
(R)-Octan-2-ol |
5978-70-1 | ≥97 % sum of enantiomers | 5g |
598.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 147990-5G |
(R)-Octan-2-ol |
5978-70-1 | 99% | 5G |
¥2569.3 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 147990-10G |
(R)-Octan-2-ol |
5978-70-1 | 99% | 10G |
¥4796.01 | 2022-02-24 | |
| Apollo Scientific | OR10015-5g |
(R)-2-Octanol |
5978-70-1 | 99% | 5g |
£17.00 | 2025-03-21 | |
| Apollo Scientific | OR10015-25g |
(R)-2-Octanol |
5978-70-1 | 99% | 25g |
£87.00 | 2025-02-19 | |
| Apollo Scientific | OR10015-100g |
(R)-2-Octanol |
5978-70-1 | 99% | 100g |
£314.00 | 2025-02-19 | |
| abcr | AB179260-1 g |
(R)-(-)-2-Octanol, 97%; . |
5978-70-1 | 97% | 1g |
€62.70 | 2023-05-20 |
(R)-Octan-2-ol Production Method
Production Method 1
2.1 Reagents: NADH , Tris(hydroxymethyl)aminomethane hydrochloride ; pH 7.5, rt; 24 h, 30 °C
Production Method 2
(R)-Octan-2-ol Raw materials
(R)-Octan-2-ol Preparation Products
(R)-Octan-2-ol Suppliers
(R)-Octan-2-ol Related Literature
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Iris Destoop,Andrea Minoia,Oleksandr Ivasenko,Aya Noguchi,Kazukuni Tahara,Yoshito Tobe,Roberto Lazzaroni,Steven De Feyter Faraday Discuss. 2017 204 215
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Iris Destoop,Hong Xu,Cristina Oliveras-González,Elke Ghijsens,David B. Amabilino,Steven De Feyter Chem. Commun. 2013 49 7477
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Shu-Ying Li,Ting Chen,Lin Wang,Dong Wang,Li-Jun Wan Nanoscale 2016 8 17861
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Shu-Ying Li,Ting Chen,Qi Chen,Dong Wang,Guangshan Zhu Chem. Sci. 2023 14 2646
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Jose Miguel Carceller,Maria Mifsud,Maria J. Climent,Sara Iborra,Avelino Corma Green Chem. 2020 22 2767
Additional information on (R)-Octan-2-ol
Introduction to (R)-Octan-2-ol (CAS No. 5978-70-1)
Chemical compounds play a pivotal role in the pharmaceutical and biotechnology industries, where precision and understanding of molecular structures are paramount. One such compound, (R)-Octan-2-ol, with the CAS number 5978-70-1, has garnered significant attention due to its unique properties and potential applications. This compound, a specific enantiomer of octan-2-ol, is a linear alcohol with an eight-carbon chain and a hydroxyl group at the second carbon position. Its stereochemistry, denoted by the (R) configuration, makes it a subject of interest in various scientific and industrial domains.
The stereochemical specificity of (R)-Octan-2-ol arises from its chiral center, which imparts distinct physical and chemical properties compared to its enantiomer, (S)-Octan-2-ol. This chirality is crucial in pharmaceutical applications, where the biological activity of a drug can be heavily influenced by its stereochemistry. The (R) configuration of this compound has been studied extensively for its potential in asymmetric synthesis, a field that aims to produce enantiomerically pure compounds with high efficiency.
In recent years, advancements in synthetic chemistry have enabled the development of more efficient methods for producing enantiomerically pure alcohols like (R)-Octan-2-ol. One such method involves biocatalytic approaches using engineered enzymes that can selectively oxidize substrates to produce the desired enantiomer. These biocatalytic processes are not only environmentally friendly but also offer high yields and selectivity, making them attractive for industrial applications.
The pharmaceutical industry has shown particular interest in (R)-Octan-2-ol due to its potential as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its linear structure and hydroxyl group make it a versatile building block for more complex molecules. For instance, researchers have explored its use in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where chirality plays a critical role in efficacy and safety.
Moreover, the compound's unique properties have been investigated in the context of material science. Specifically, researchers have examined its behavior as a chiral dopant in liquid crystals and polymers. The incorporation of (R)-Octan-2-ol into these materials can lead to novel optical properties, such as twisted nematic phases or enhanced birefringence, which have applications in display technologies and optical sensors.
Recent studies have also delved into the biological activity of derivatives of (R)-Octan-2-ol. For example, researchers have synthesized analogs of this compound and evaluated their effects on enzyme inhibition and cell signaling pathways. These studies aim to identify new therapeutic targets and develop more effective drugs based on the structural framework of octanols. The findings suggest that modifications to the side chain or hydroxyl group can significantly alter biological activity, providing valuable insights for drug design.
The environmental impact of producing and utilizing compounds like (R)-Octan-2-ol is another area of growing concern. As industries strive to adopt greener practices, there is increasing interest in sustainable synthetic routes that minimize waste and energy consumption. Researchers are exploring biorenewable feedstocks and catalytic processes that can reduce the environmental footprint of producing such compounds. This aligns with broader efforts in green chemistry to develop processes that are both efficient and environmentally responsible.
In conclusion, (R)-Octan-2-ol (CAS No. 5978-70-1) is a compound with significant potential across multiple industries due to its unique stereochemical properties. Its applications range from pharmaceutical intermediates to advanced materials, underscoring its versatility. As research continues to uncover new uses for this compound and its derivatives, it will likely remain a key player in scientific innovation and industrial development.
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